2-(2-ethylhexoxycarbonyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester typically involves the esterification of 1,2,4-benzenetricarboxylic acid with 2-ethylhexanol . This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can undergo various chemical reactions, including:
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester has several scientific research applications, including:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products.
Endocrine Disruptor Studies: The compound has been evaluated for its potential endocrine-disrupting activities through estrogen receptor alpha binding assays.
Material Science: It is used in the development of new materials with specific properties, such as improved flexibility and durability.
Mechanism of Action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material . This interaction occurs through the ester groups, which can form hydrogen bonds with the polymer chains .
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can be compared with other similar compounds, such as:
1,2,4-Benzenetricarboxylic acid tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but may differ in terms of molecular weight and specific applications.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester:
These comparisons highlight the unique properties and applications of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester in various industrial and research contexts.
Properties
IUPAC Name |
2-(2-ethylhexoxycarbonyl)terephthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLODPJOPAAKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.